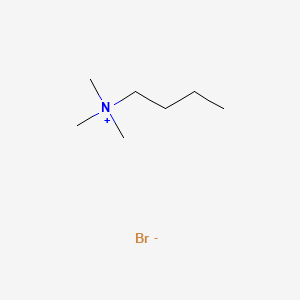

butyl(trimethyl)azanium;bromide

Übersicht

Beschreibung

butyl(trimethyl)azanium;bromide is a quaternary ammonium compound. It is commonly used in various chemical and industrial applications due to its surfactant properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating reactions between substances in different phases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: butyl(trimethyl)azanium;bromide can be synthesized through the reaction of 1-butanamine with trimethylamine in the presence of hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation processes.

Analyse Chemischer Reaktionen

Types of Reactions: butyl(trimethyl)azanium;bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while reactions with cyanide ions can produce nitriles.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Butyl(trimethyl)azanium; bromide serves as an important organic intermediate in various chemical reactions. Its role as a phase transfer catalyst facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields in organic synthesis processes.

Pharmaceuticals

The compound has been investigated for its potential in drug formulation. Its properties allow for the enhancement of drug solubility and bioavailability, making it a candidate for use in pharmaceutical applications. For example, research indicates that the incorporation of quaternary ammonium compounds can improve the efficacy of certain therapeutic agents by modifying their pharmacokinetic profiles .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of butyl(trimethyl)azanium; bromide. It has been shown to exhibit cytotoxic effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial activity of tetrahexylammonium bromide (THABr), a related compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study employed microbiological assays to evaluate the effectiveness of THABr formulations at varying concentrations . While specific data for butyl(trimethyl)azanium; bromide is limited, similar trends are expected due to structural similarities.

Nanoparticle Synthesis

In materials science, butyl(trimethyl)azanium; bromide is utilized in the synthesis of nanoparticles, particularly gold nanoparticles and mesoporous silica nanoparticles. These nanoparticles have applications in drug delivery systems and catalysis .

Data Table: Comparative Applications

Wirkmechanismus

The mechanism of action of butyl(trimethyl)azanium;bromide involves its ability to act as a surfactant, reducing the surface tension between different phases. This property allows it to facilitate the transfer of reactants between phases, thereby enhancing the rate of chemical reactions. The compound interacts with molecular targets such as cell membranes, altering their permeability and facilitating the transport of substances across the membrane.

Vergleich Mit ähnlichen Verbindungen

1-Butanaminium, N,N,N-trimethyl-, chloride (11): Similar in structure but contains a chloride ion instead of a bromide ion.

4-Bromo-N,N,N-trimethylbutan-1-aminium bromide: Contains an additional bromine atom on the butyl chain.

N,N,N-Trimethylbutylammonium chloride: Another quaternary ammonium compound with similar properties.

Uniqueness: butyl(trimethyl)azanium;bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions in chemical reactions. The presence of the bromide ion can enhance its effectiveness as a phase transfer catalyst compared to its chloride counterpart.

Biologische Aktivität

Butyl(trimethyl)azanium bromide, commonly referred to as BTAB, is a quaternary ammonium compound that has garnered attention for its biological activities, particularly its antimicrobial properties. This article explores the biological activity of BTAB, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BTAB is a quaternary ammonium salt with the following chemical structure:

- Chemical Formula : CHBrN

- Molecular Weight : 202.14 g/mol

BTAB's structure consists of a butyl group attached to a trimethylammonium ion, making it cationic in nature. This cationic characteristic is crucial for its interaction with microbial membranes.

Antimicrobial Properties

BTAB exhibits significant antimicrobial activity against a variety of bacteria and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis. The following table summarizes the antimicrobial efficacy of BTAB against different microorganisms:

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 32 µg/mL |

| Escherichia coli | Gram-negative | 64 µg/mL |

| Candida albicans | Fungi | 16 µg/mL |

These findings indicate that BTAB is particularly effective against Candida albicans, suggesting potential applications in antifungal treatments.

The antimicrobial activity of BTAB is attributed to its cationic nature, which facilitates electrostatic interactions with negatively charged components of microbial membranes. This interaction disrupts the integrity of the membrane, leading to leakage of cellular contents and eventual cell death. Studies have shown that longer alkyl chains in quaternary ammonium compounds can enhance this antimicrobial effect due to increased hydrophobic interactions .

1. Antibacterial Activity Evaluation

A study conducted by researchers synthesized a library of ionic liquids based on butyl chains, including BTAB, and evaluated their antibacterial properties. The results indicated that BTAB demonstrated potent antibacterial activity comparable to other established antibacterial agents. The study highlighted the importance of the alkyl chain length in modulating biological activity .

2. Comparative Studies with Other Ammonium Compounds

Research comparing the antimicrobial efficacy of various ammonium compounds found that BTAB outperformed some traditional antibiotics against specific strains of bacteria. This study emphasizes the potential for BTAB as an alternative or complementary agent in antimicrobial therapies .

Eigenschaften

IUPAC Name |

butyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.BrH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGIZRRNXQJOTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7685-30-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883879 | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-51-3 | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltrimethylammonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BTAB, like many cationic surfactants, forms micelles in aqueous solutions. The structure of these micelles is influenced by the shape of the BTAB molecule. Research suggests that while straight-chain alkyl detergents like n-tetradecyltrimethylammonium bromide can form spherical micelles, cyclic detergents like BTAB might require the presence of impurities to achieve a spherical structure due to the configuration of their hydrocarbon chains. []

A: Yes, the presence of salts significantly impacts the behavior of BTAB in solution. Studies have shown that the critical micelle concentration (CMC) of BTAB decreases with increasing salt concentration. This phenomenon is attributed to the screening effect of the added ions, which reduces electrostatic repulsion between the charged head groups of BTAB molecules, promoting micelle formation at lower concentrations. [, ]

A: BTAB exhibits interesting interactions with certain polymers in solution. For instance, studies have investigated the binding of a pyrene-labeled BTAB derivative (4-(1-pyrenyl)-butyltrimethylammonium bromide) to neutral polymers like poly(vinylbenzo-18-crown-6) (P18C6) and poly(vinylbenzoglyme) (PVBG). The binding was found to be influenced by the presence and type of salts in the solution, suggesting that BTAB interacts with these polymers through a combination of hydrophobic and electrostatic forces. []

A: Yes, BTAB derivatives can be used to create Langmuir-Blodgett (LB) films, which are highly ordered molecular assemblies. For example, researchers successfully prepared LB films using a BTAB derivative containing a decyloxyphenylazonaphthoxy group. Spectroscopic analysis revealed that the alkyl tail of the molecule in the LB film is oriented nearly perpendicular to the substrate surface, indicating a high degree of molecular organization within the film. []

A: Nuclear magnetic resonance (NMR) studies using deuterium-labeled water provide insights into the effect of BTAB on the structure of surrounding water molecules. While the smaller butyltrimethylammonium ion shows minimal impact on water structure, BTAB itself increases water organization within its hydration shell compared to bulk water. This suggests that the longer alkyl chain in BTAB contributes to enhanced structuring of water molecules in its vicinity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.